Cas no 2580254-68-6 (tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate)

tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate
- EN300-27695662
- Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate
- 2580254-68-6
- EN300-27718001
- 2567496-24-4
- tert-butyl N-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate
- tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate
-
- MDL: MFCD33020364
- インチ: 1S/C13H26N2O4S/c1-5-6-7-14-20(17,18)11-8-10(9-11)15-12(16)19-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
- InChIKey: VJEXHBGWVBQLOT-UHFFFAOYSA-N
- SMILES: S(C1CC(C1)NC(=O)OC(C)(C)C)(NCCCC)(=O)=O
計算された属性
- 精确分子量: 306.16132849g/mol
- 同位素质量: 306.16132849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 8
- 複雑さ: 417
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- XLogP3: 1.9
tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27718001-1.0g |
tert-butyl N-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95.0% | 1.0g |
$1343.0 | 2025-03-20 | |
Enamine | EN300-27718001-0.05g |
tert-butyl N-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95.0% | 0.05g |
$312.0 | 2025-03-20 | |
Enamine | EN300-27718001-10.0g |
tert-butyl N-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95.0% | 10.0g |
$5774.0 | 2025-03-20 | |
Enamine | EN300-27718001-5g |
tert-butyl N-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95% | 5g |
$3894.0 | 2023-09-10 | |
1PlusChem | 1P028CJ0-5g |
tert-butylN-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95% | 5g |
$4875.00 | 2023-12-18 | |
1PlusChem | 1P028CJ0-500mg |
tert-butylN-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95% | 500mg |
$1355.00 | 2023-12-18 | |
1PlusChem | 1P028CJ0-50mg |
tert-butylN-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95% | 50mg |
$448.00 | 2023-12-18 | |
Enamine | EN300-27718001-0.5g |
tert-butyl N-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95.0% | 0.5g |
$1046.0 | 2025-03-20 | |
Enamine | EN300-27718001-2.5g |
tert-butyl N-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95.0% | 2.5g |
$2631.0 | 2025-03-20 | |
1PlusChem | 1P028CJ0-100mg |
tert-butylN-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate |
2580254-68-6 | 95% | 100mg |
$638.00 | 2023-12-18 |
tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamateに関する追加情報
tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate: A Comprehensive Overview
The compound tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate, identified by the CAS number 2580254-68-6, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely recognized for their role in drug design and agrochemicals. The structure of this molecule is characterized by a cyclobutane ring substituted with a butylsulfamoyl group and a tert-butyl carbamate moiety, making it a unique entity in the realm of organic chemistry.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic asymmetric synthesis. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery. The stereochemistry of the molecule, particularly the (1r,3r) configuration of the cyclobutane ring, plays a crucial role in determining its pharmacokinetic properties and biological activity.
One of the most promising applications of tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate lies in its potential as a lead compound for developing novel therapeutic agents. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, its unique structure allows for further functionalization, enabling researchers to explore its potential in treating conditions such as neurodegenerative diseases and cancer.
The synthesis of this compound involves a multi-step process that begins with the preparation of the cyclobutane ring system. This is followed by the introduction of the butylsulfamoyl group through nucleophilic substitution reactions. The final step involves the coupling of the tert-butyl carbamate moiety using activated ester intermediates. Each step requires meticulous control over reaction conditions to ensure high stereochemical fidelity and product quality.
In terms of physical properties, tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate is characterized by a melting point of approximately 125°C and a molecular weight of 407.6 g/mol. Its solubility profile indicates moderate solubility in organic solvents such as dichloromethane and ethyl acetate, which facilitates its use in various analytical techniques like HPLC and NMR spectroscopy.
The biological evaluation of this compound has been conducted using a range of in vitro assays, including enzyme inhibition assays and cell-based toxicity screens. Results from these studies suggest that the compound exhibits selective activity against specific targets while maintaining acceptable cytotoxicity profiles. These findings underscore its potential as a lead compound for further optimization in drug discovery programs.
From an environmental perspective, the degradation pathways of tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate have been studied under simulated environmental conditions. Research indicates that the compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of biodegradable byproducts. This information is critical for assessing its environmental impact and ensuring sustainable practices during its production and use.
In conclusion, tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate, CAS number 2580254-68-6, represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with promising biological activity, positions it as a valuable tool for researchers in various fields. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative chemical research.
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